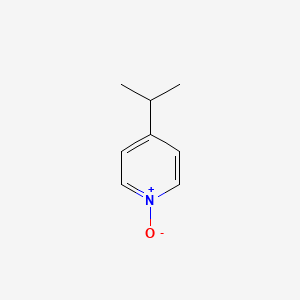

4-Isopropyl-pyridine 1-oxide

Description

Contextualization within Heterocyclic N-Oxide Chemistry

Heterocyclic N-oxides, including 4-Isopropyl-pyridine 1-oxide, are a class of compounds where a nitrogen atom in a heterocyclic ring is oxidized. apolloscientific.co.uk The presence of the N-oxide group modifies the electron distribution within the aromatic ring, influencing its reactivity. smolecule.com Specifically, the N-oxide group is electron-withdrawing, which makes the compound less basic than its parent pyridine (B92270). smolecule.com

The synthesis of this compound can be achieved through the oxidation of 4-isopropylpyridine (B108708). smolecule.com Common oxidizing agents for this transformation include peroxy acids like peracetic acid and m-chloroperbenzoic acid (m-CPBA). smolecule.com More recent methods have employed catalysts such as methylrhenium trioxide to facilitate the oxidation under milder conditions. smolecule.com

The reactions of this compound are characteristic of pyridine N-oxides. It can undergo deoxygenation to revert to 4-isopropylpyridine. smolecule.com Furthermore, it can participate in electrophilic aromatic substitution reactions. smolecule.com

Significance as a Chemical Scaffold and Research Tool

The unique structural and electronic properties of this compound make it a valuable scaffold and tool in several areas of research. smolecule.com

Role as an Intermediate in Advanced Organic Synthesis

This compound serves as a key intermediate in the synthesis of more complex molecules. smolecule.com Its reactivity allows for the introduction of various functional groups onto the pyridine ring, which is a common core structure in pharmaceuticals and agrochemicals. smolecule.comresearchgate.net For instance, the reaction of dimethylketen with pyridine N-oxide has been shown to produce 4-isopropylpyridine among other products, highlighting the role of the N-oxide in facilitating such transformations. rsc.orgrsc.orgrsc.org

Importance in Coordination Chemistry and Catalysis

As a ligand, this compound can form stable complexes with metal ions. smolecule.com These coordination complexes can exhibit unique catalytic activities. smolecule.com For example, it has been used as a ligand in osmium-catalyzed dihydroxylation of alkenes. scribd.com The electronic properties of the N-oxide ligand can influence the selectivity and efficiency of the metal catalyst. smolecule.com Studies have explored its use in palladium-catalyzed coupling reactions as well. researchgate.net The ability of pyridine N-oxides to act as ligands for transition metal complexes is a well-established area of research. researchgate.net

Utility in Advanced Materials Science Research

The properties of this compound and its derivatives also lend themselves to applications in materials science. smolecule.com Research has shown that crystals of 4-isopropylpyridine hydroxide (B78521), a related compound, exhibit blue-violet photoluminescence, suggesting potential applications in photoelectric and thermoelectric materials. researchgate.netacs.org The formation of such materials can be influenced by the self-assembly properties of these molecules. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1-oxido-4-propan-2-ylpyridin-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-7(2)8-3-5-9(10)6-4-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHHSRRQBFPSMIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=[N+](C=C1)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70311296 | |

| Record name | 4-Isopropyl-pyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70311296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22581-87-9 | |

| Record name | Pyridine, 4-(1-methylethyl)-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22581-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC241102 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Isopropyl-pyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70311296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Isopropyl Pyridine 1 Oxide and Its Derivatives

Direct Oxidation Routes of Pyridine (B92270) Derivatives

The most straightforward and common approach for the synthesis of 4-Isopropyl-pyridine 1-oxide is the direct oxidation of the nitrogen atom in the 4-isopropylpyridine (B108708) precursor. This transformation can be achieved using a variety of oxidizing agents and systems, each with distinct advantages and operational windows.

Peracids are highly effective reagents for the N-oxidation of pyridine and its derivatives. smolecule.com The reaction involves the transfer of an oxygen atom from the peracid to the nucleophilic nitrogen of the pyridine ring.

m-Chloroperoxybenzoic Acid (m-CPBA): This is a widely used, commercially available, and relatively stable peracid for N-oxidations. The oxidation of 4-isopropylpyridine with m-CPBA, typically conducted in a chlorinated solvent like dichloromethane (B109758) at or below room temperature, provides a direct and high-yielding route to this compound. chemistryscore.com The reaction is generally clean, and the byproduct, m-chlorobenzoic acid, can be removed by a simple acid-base extraction. The reaction is stereospecific, with the configuration of the starting material being retained in the product. masterorganicchemistry.com

Peracetic Acid: Generated in situ from acetic acid and hydrogen peroxide, peracetic acid is another common reagent for this transformation. wikipedia.org While cost-effective, the use of concentrated hydrogen peroxide and the acidic nature of the medium require careful control of reaction conditions to avoid potential side reactions or safety hazards.

| Reagent | Typical Conditions | Advantages | General Findings |

| m-CPBA | Dichloromethane, 0°C to RT | High yields, good purity, mild conditions, commercially available. chemistryscore.com | Efficient for a wide range of pyridine derivatives, including sterically hindered ones. |

| Peracetic Acid | Acetic Acid, H₂O₂ | Cost-effective. wikipedia.org | Effective but can be less selective and requires careful temperature control. |

Hydrogen peroxide is an environmentally benign oxidant, as its only byproduct is water. thieme-connect.com Its direct use or in combination with other reagents provides a greener alternative to peracids.

H₂O₂/Acetic Acid: This system generates peracetic acid in situ, as mentioned previously. It is a classic and industrially relevant method for preparing pyridine N-oxides. thieme-connect.comthieme-connect.com The reaction of 4-isopropylpyridine in acetic acid with an aqueous solution of hydrogen peroxide leads to the formation of this compound.

Urea-Hydrogen Peroxide (UHP): UHP is a stable, solid, and safe source of hydrogen peroxide, making it easier to handle than concentrated aqueous solutions. organic-chemistry.org It can be used for the N-oxidation of various nitrogen heterocycles, including substituted pyridines, often in the solid state or in organic solvents, providing an efficient and operationally simple method. organic-chemistry.org

| System | Typical Conditions | Advantages | General Findings |

| H₂O₂/Acetic Acid | Acetic acid solvent, heat | Economical, green byproduct (water). thieme-connect.com | Widely used in industrial synthesis; excess acid often required. thieme-connect.com |

| Urea-Hydrogen Peroxide (UHP) | Organic solvent or solid-state | Stable, safe, easy to handle solid reagent. organic-chemistry.org | Efficient for various nitrogen heterocycles under mild conditions. organic-chemistry.org |

Catalytic methods are sought after for their efficiency, reduced waste, and ability to operate under milder conditions using greener oxidants like hydrogen peroxide.

Rhenium-Based Catalysts: Catalysts such as Methylrhenium Trioxide (MTO) are highly effective for N-oxidations using hydrogen peroxide. umich.edunih.gov Sodium percarbonate, a solid source of H₂O₂, can be used in conjunction with various rhenium-based catalysts to achieve excellent yields of N-oxides under mild conditions. organic-chemistry.org

Titanium Silicalite (TS-1): TS-1 is a heterogeneous catalyst that demonstrates high activity and selectivity for oxidation reactions using aqueous hydrogen peroxide. organic-chemistry.orgorganic-chemistry.org It is particularly well-suited for continuous flow processes, offering a green, safe, and highly efficient method for the N-oxidation of pyridine derivatives. thieme-connect.comorganic-chemistry.org This system has been shown to be effective for pyridines with both electron-donating and electron-withdrawing groups. thieme-connect.com

Hydrogen Peroxide-Based Systems (e.g., H2O2/Acetic Acid, Urea-Hydrogen Peroxide (UHP))

Ring Transformation and De Novo Synthesis Approaches

Stereoselective and Enantioselective Synthesis of Chiral Derivatives

While this compound itself is achiral, the N-oxide motif is crucial in the synthesis of chiral derivatives that are important as organocatalysts or in bioactive molecules. chemistryviews.orgurfu.ru Research in this area focuses on introducing chirality into molecules containing the pyridine N-oxide scaffold.

Catalytic Enantioselective N-Oxidation: Significant progress has been made in the catalytic, enantioselective N-oxidation of pyridines. nih.gov One prominent strategy involves the desymmetrization of prochiral bis(pyridine) substrates. For instance, aspartic acid-containing peptides have been developed as biomimetic catalysts that, in the presence of hydrogen peroxide, form a chiral peracid in situ. chemistryviews.orgnih.gov This chiral oxidant then transfers an oxygen atom to one of the two pyridine nitrogen atoms with high enantioselectivity, leading to chiral mono-N-oxides with enantiomeric ratios up to 99:1. chemistryviews.org This methodology provides a powerful route to optically enriched pyridine N-oxides that can be further elaborated. chemistryviews.orgnih.gov

Addition to N-Activated Pyridines: Chiral piperidine (B6355638) derivatives, which can be seen as reduced forms of pyridine derivatives, have been synthesized by the enantioselective addition of Grignard reagents to pyridine N-oxides in the presence of a chiral ligand like lithium binolate. acs.orgresearchgate.net This demonstrates how the N-oxide functionality can be used to construct chiral centers adjacent to the ring.

Microreactor and Flow Chemistry Approaches in N-Oxidation

The use of microreactors and continuous flow technology for the N-oxidation of pyridines addresses many of the safety and scalability challenges associated with traditional batch processes, particularly those involving energetic oxidants. bme.hu

Flow chemistry offers superior control over reaction parameters such as temperature and mixing, a high surface-to-volume ratio for efficient heat exchange, and the ability to handle hazardous reagents more safely due to the small reaction volume at any given time. organic-chemistry.orgbme.hu

A notable application is the use of a packed-bed microreactor with a Titanium Silicalite (TS-1) catalyst and hydrogen peroxide as the oxidant. thieme-connect.comorganic-chemistry.org This system enables the synthesis of various pyridine N-oxides with yields up to 99% and significantly shorter reaction times compared to batch methods. thieme-connect.comorganic-chemistry.org The process is noted for its high efficiency, safety, and green credentials. organic-chemistry.org Furthermore, such systems have demonstrated remarkable stability, with continuous operation for over 800 hours without loss of catalyst activity, highlighting their potential for large-scale industrial production. thieme-connect.comthieme-connect.comorganic-chemistry.org

| Parameter | Batch Processing | Flow Chemistry / Microreactor |

| Safety | Higher risk with exothermic reactions and hazardous reagents due to large volumes. bme.hu | Enhanced safety due to small reactor volume, superior temperature control. organic-chemistry.orgbme.hu |

| Reaction Time | Often hours (e.g., 2-8 hours for Polonovski rearrangement precursor). bme.hu | Significantly shorter, often in the range of minutes (e.g., 3-18 min). thieme-connect.com |

| Yield | Variable, can be lower due to side reactions or decomposition. | Generally high, often up to 99% due to precise control. thieme-connect.comorganic-chemistry.org |

| Scalability | Can be problematic, "scale-up" issues are common. bme.hu | More straightforward "scale-out" by running multiple reactors in parallel. organic-chemistry.org |

| Process Example | H₂O₂/Acetic Acid in a large flask. thieme-connect.com | Packed-bed microreactor with TS-1 catalyst and H₂O₂. thieme-connect.comorganic-chemistry.orgorganic-chemistry.org |

Comprehensive Analysis of Reaction Pathways and Reactivity

Electron Density Distribution and Resonance Effects in Pyridine (B92270) N-Oxides

The formation of a pyridine N-oxide from pyridine introduces significant changes to the electron distribution within the aromatic ring. cdnsciencepub.com The oxygen atom, being highly electronegative, draws electron density from the nitrogen atom. However, it can also donate electron density back into the ring through resonance. bhu.ac.in This dual effect is central to understanding the reactivity of pyridine N-oxides.

Resonance structures illustrate that the N-oxide group increases electron density at the C-2 (ortho) and C-4 (para) positions of the pyridine ring. cdnsciencepub.comvaia.com This is due to the contribution of canonical forms where a negative charge is localized on the oxygen and a positive charge is delocalized over the ring, with particular enhancement at the C-2 and C-4 carbons. vaia.com Consequently, these positions become more susceptible to attack by electrophiles. vaia.compearson.com Conversely, the C-3 and C-5 (meta) positions experience a decrease in electron density, resulting in a downfield shift in 13C NMR spectra. cdnsciencepub.com

The isopropyl group at the C-4 position in 4-isopropyl-pyridine 1-oxide is an electron-donating group through an inductive effect. This further enhances the electron density at the C-4 position and, to a lesser extent, at the C-2 and C-6 positions, reinforcing the directing effect of the N-oxide group.

Deoxygenation Reactions

A characteristic reaction of pyridine N-oxides is the cleavage of the N-O bond to regenerate the corresponding pyridine. This deoxygenation can be achieved through various reductive methods. smolecule.com

Reductive Cleavage of N-O Bond

Several classical and modern reagents are effective for the deoxygenation of pyridine N-oxides.

Phosphorous Oxychloride (POCl3): This reagent is commonly used for the deoxygenation of pyridine N-oxides. masterorganicchemistry.com The reaction proceeds by the initial attack of the N-oxide oxygen on the phosphorus atom, followed by the addition of a chloride ion to the pyridine ring and subsequent elimination to yield the deoxygenated pyridine. scripps.eduacs.org In some cases, this reaction can also lead to the formation of chloropyridines. youtube.comgcwgandhinagar.com

Aluminum Iodide (AlI3): Aluminum iodide is another effective reagent for the deoxygenation of N-heteroarene N-oxides, providing the corresponding deoxygenated products in high yields. umich.edutandfonline.comarkat-usa.org

Zinc (Zn): Zinc dust, often in the presence of an ammonium (B1175870) salt or acetic acid, is a mild and efficient reagent for the deoxygenation of pyridine N-oxides. youtube.commdpi.comresearchgate.net This method is often chemoselective and can be performed under relatively mild conditions. tandfonline.com

Iodide/Formic Acid Systems: A sustainable method for the deoxygenation of heterocyclic N-oxides utilizes iodide as a catalyst, which is regenerated by formic acid. rsc.orgrsc.orgcinvestav.mx Formic acid also acts as a Brønsted acid activator and solvent. rsc.orgrsc.orgrsc.org This system has been shown to be efficient and selective for a variety of N-oxides. rsc.orgrsc.orgcinvestav.mx

Visible-Light Photocatalyzed Deoxygenation

Recent advancements have led to the development of visible-light-mediated methods for the deoxygenation of N-heterocyclic N-oxides. organic-chemistry.org These methods are often highly chemoselective and can be performed at room temperature using commercially available reagents. organic-chemistry.orgresearchgate.net Photocatalysts such as certain ruthenium or iridium complexes, and even some organic dyes, can facilitate the deoxygenation in the presence of a sacrificial reductant. researchgate.netchemrxiv.org This approach offers a greener alternative to traditional deoxygenation methods. researchgate.net

Electrophilic Aromatic Substitution (EAS)

The N-oxide group significantly activates the pyridine ring towards electrophilic aromatic substitution (EAS) compared to the parent pyridine, which is generally unreactive. bhu.ac.inimperial.ac.uk This enhanced reactivity is a direct consequence of the resonance effects discussed earlier.

Regioselectivity at C-2 and C-4 Positions

As the resonance structures of pyridine N-oxide indicate an increased electron density at the C-2 and C-4 positions, electrophilic attack preferentially occurs at these sites. vaia.compearson.com The intermediate carbocations formed by attack at C-2 or C-4 are more stabilized by resonance compared to the intermediate from attack at C-3. vaia.com In the case of this compound, the C-4 position is blocked by the isopropyl group. Therefore, electrophilic substitution is directed to the C-2 and C-6 positions.

Nitration and Halogenation Reactions

Nitration: The nitration of pyridine N-oxides can be achieved using standard nitrating agents like a mixture of fuming nitric acid and sulfuric acid. bhu.ac.in For 3-alkylpyridine 1-oxides, nitration typically occurs at the 4-position. rsc.org In the case of this compound, nitration would be expected to occur at the C-2 or C-6 position.

Halogenation: Halogenation of pyridine N-oxides can also be readily achieved. youtube.com For instance, treatment with reagents like oxalyl chloride can lead to highly regioselective halogenation at the C-2 position for unsymmetrical pyridine N-oxides. researchgate.net

Nucleophilic Reactions

The N-oxide functional group profoundly influences the nucleophilic reactivity of the pyridine ring. It can act as an internal nucleophile, participate in addition reactions, and activate the ring for substitution, depending on the reaction conditions and the nature of the attacking nucleophile.

Nucleophilic Attack at the N-Oxide Oxygen Atom

The oxygen atom of the N-oxide group in this compound is a primary site for nucleophilic attack by various reagents, often leading to deoxygenation or functionalization at the ring's ortho (C2/C6) or para (C4) positions.

Electrophilic reagents such as phosphorus oxychloride (POCl₃), sulfuryl chloride (SO₂Cl₂), and acid anhydrides readily react with the N-oxide oxygen. For instance, treatment with phosphorus oxychloride can lead to the formation of 2- and 4-chlorinated pyridine derivatives. This occurs through the initial formation of an adduct, which then facilitates the substitution of a chloride ion onto the ring.

Another notable reaction is the deoxygenation by ketenes. The reaction of pyridine N-oxide with dimethylketene (B1620107) is believed to proceed via nucleophilic attack of the N-oxide on the ketene, forming a zwitterionic intermediate. This can lead to deoxygenation of the N-oxide. clockss.org In some cases, subsequent reactions of the intermediate can result in the formation of 4-isopropylpyridine (B108708). rsc.org

Table 1: Common Reagents for Nucleophilic Attack on the N-Oxide Oxygen and Subsequent Products

| Reagent | Intermediate Type | Typical Final Product(s) |

| Phosphorus Oxychloride (POCl₃) | O-Phosphorylated pyridinium (B92312) salt | 2-Chloropyridine, 4-Chloropyridine |

| Acetic Anhydride (B1165640) ((CH₃CO)₂O) | O-Acylated pyridinium salt | 2-Pyridone, Rearrangement products |

| Thionyl Chloride (SOCl₂) | O-Sulfinylated pyridinium salt | Chlorinated pyridines |

| Dimethylketene | Zwitterionic adduct | Deoxygenated pyridine (4-isopropylpyridine) |

1,2- vs. 1,4-Addition Mechanisms

Nucleophilic addition to the pyridine ring of this compound is directed to the positions ortho (C2/C6) and para (C4) to the nitrogen atom. The N-oxide group enhances the electrophilicity of these positions. The competition between 1,2-addition (at C2) and 1,4-addition (at C4) is influenced by the nature of the nucleophile and reaction conditions.

Grignard reagents and organolithium compounds are common nucleophiles used in these additions. The reaction of pyridine N-oxide itself with dimethylketene can ultimately lead to the formation of 4-isopropylpyridine, suggesting a pathway that involves attack at the 4-position. clockss.orgrsc.org In general, nucleophilic attack on the pyridine ring is favored at the 2- and 4-positions due to the ability of the electronegative nitrogen to stabilize the resulting anionic intermediate through resonance. benthambooks.com For this compound, the C4 position is blocked by the isopropyl group, directing additions to the C2 and C6 positions. However, reactions involving activation of the N-oxide can still lead to functionalization at the C4 position if the isopropyl group can be eliminated or rearranged.

BF₃-mediated functionalization of pyridines has been shown to yield a mixture of 1,2- and 1,4-addition products. uni-muenchen.de The use of softer nucleophiles like organocopper or organozinc reagents can favor 1,4-addition. uni-muenchen.de For substituted pyridines, such as 4-isopropylpyridine, regioselective metalation can be achieved, followed by reaction with electrophiles to yield functionalized products. d-nb.info

Nucleophilic Aromatic Substitution (SNAr) on Substituted Derivatives

The N-oxide group activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions, if a suitable leaving group is present. Halogenated derivatives of this compound are key substrates for these reactions.

The general mechanism for SNAr involves a two-step addition-elimination process via a resonance-stabilized anionic intermediate known as a Meisenheimer complex. benthambooks.com The presence of halogens, especially fluorine, on the pyridine ring significantly enhances its reactivity towards nucleophiles. benthambooks.comworktribe.com

For a derivative like 2-chloro-4-isopropylpyridine (B3024738) 1-oxide, a nucleophile would preferentially attack the C2 position, displacing the chloride ion. The regioselectivity of SNAr on di- or poly-substituted pyridines can be complex and is influenced by the electronic effects of all substituents on the ring. wuxiapptec.com For instance, the conversion of 3-isopropyl-pyridine to 4-chloro-3-isopropylpyridine (B13671249) 1-oxide allows for subsequent nucleophilic substitutions at the 4-position. researchgate.net

Rearrangement Reactions

The this compound scaffold is prone to several synthetically useful rearrangement reactions, often initiated by acylation of the N-oxide oxygen.

Polonovski Rearrangement and Related Transformations

The Polonovski reaction involves the N-demethylation of tertiary amine N-oxides using an acylating agent like acetic anhydride. ambeed.comnumberanalytics.com A related transformation occurs with pyridine N-oxides, which can undergo rearrangement upon treatment with acetic anhydride or other acylating agents. researchgate.net The reaction is initiated by the acylation of the N-oxide oxygen, forming an N-acyloxy pyridinium salt.

Subsequent deprotonation of an adjacent alkyl group (if present) or nucleophilic attack by the acetate (B1210297) ion can lead to various products. For pyridine N-oxides without a 2-alkyl substituent, this often results in the formation of 2-pyridones. The reaction can be considered a type of N-oxide rearrangement. ambeed.com The Polonovski-Potier reaction is a variant that utilizes trifluoroacetic anhydride, generating a more reactive iminium intermediate. ambeed.com

Sigmatropic Rearrangements (e.g.,acs.orgcapes.gov.brandcapes.gov.brrsc.orgshifts)

Sigmatropic rearrangements are pericyclic reactions involving the migration of a σ-bond across a π-system. Pyridine N-oxides can participate in such rearrangements, particularly when suitably substituted.

The Boekelheide reaction is a key example, involving a capes.gov.brcapes.gov.br-sigmatropic rearrangement of α-picoline N-oxides upon treatment with an anhydride. wikipedia.orglookchem.com The reaction begins with acylation of the N-oxide oxygen, followed by deprotonation of the α-methyl group to form an ylide-like intermediate. This intermediate then undergoes a concerted capes.gov.brcapes.gov.br-sigmatropic shift to yield an O-acylated hydroxymethylpyridine, which can be hydrolyzed to the corresponding alcohol. wikipedia.orgchemtube3d.comresearchgate.net While the parent compound for this reaction has a methyl group, analogous rearrangements can be envisaged for other alkyl-substituted pyridine N-oxides.

More directly, 2-allyloxypyridine (B1265830) N-oxides have been shown to undergo thermal acs.orgwikipedia.org and capes.gov.brcapes.gov.br sigmatropic rearrangements. capes.gov.brrsc.org Recent studies have also detailed a method for synthesizing 2-amidopyridines from pyridine-N-oxides and ketoximes via a sequential Beckmann and capes.gov.brrsc.org-sigmatropic rearrangement. acs.org The reaction of a zwitterion formed from a nitrone and diphenylketene (B1584428) can also undergo a sigmatropic rearrangement. clockss.org These examples highlight the potential for this compound derivatives to undergo various pericyclic reactions, leading to diverse and complex molecular architectures.

Metallation and Subsequent Electrophilic Substitution

The pyridine ring of 4-isopropylpyridine 1-oxide can be functionalized through metallation followed by reaction with an electrophile. The N-oxide group directs electrophilic substitution to the 4-position of the pyridine ring. quimicaorganica.org This is achieved in a three-step process: formation of the pyridine N-oxide, electrophilic substitution at the 4-position, and subsequent reduction to remove the N-oxide functionality. quimicaorganica.org This method allows for the introduction of various electrophiles under milder conditions than those required for the parent pyridine. quimicaorganica.org

For the parent compound, 4-isopropylpyridine, direct metallation can be achieved. For instance, treatment with a potassium-dialkyl-TMP-zincate base results in zincation at the 2-position. researchgate.net Similarly, regioselective metallation of 4-isopropylpyridine at the 2-position can be accomplished using TMP2Mg·2LiCl after pre-complexation with BF3·OEt2. d-nb.info The resulting metallated species can then react with various electrophiles. For example, iodolysis of the magnesiated intermediate yields 2-iodo-4-isopropylpyridine. d-nb.info

The reactivity of the N-oxide allows for functionalization at different positions. While the N-oxide typically directs electrophiles to the C4 position, it can also facilitate functionalization at the C2 position. rsc.orgrsc.org

| Reagent/Condition | Position of Functionalization | Product Type |

| Electrophile (general) | 4 | 4-substituted pyridine |

| Potassium-dialkyl-TMP-zincate | 2 | 2-zincated-4-isopropylpyridine |

| 1. BF3·OEt2, 2. TMP2Mg·2LiCl, 3. I2 | 2 | 2-iodo-4-isopropylpyridine |

Radical Reactions and Single-Electron Transfer (SET) Processes

The N-O bond in pyridine N-oxides, including 4-isopropylpyridine 1-oxide, can undergo fragmentation to generate N-oxy radicals. nih.gov This process can be initiated through photoinduced single-electron oxidation. nih.gov The generation of these radicals is a key step in various subsequent transformations. nih.gov For instance, a photocatalyst can directly oxidize the pyridine N-oxide to form the corresponding N-oxy radical. purdue.edu The presence of an isopropyl group at the 4-position can influence the stability and reactivity of the generated radical. The tertiary carbon of the isopropyl group is particularly active and can be involved in oxidative processes. researchgate.net

Once generated, the N-oxy radical from 4-isopropylpyridine 1-oxide can participate in addition reactions with unsaturated systems, such as α-olefins. nih.gov This radical addition is a key step in the difunctionalization of unactivated alkenes. nih.gov The process enables the catalytic and direct conversion of these alkenes into various functionalized products, including primary alcohols. nih.gov The regioselectivity of this addition allows for the formation of β-quaternary carbon centers and β-amino alcohols. nih.gov Radical trapping experiments have confirmed the existence of the carbon radical that is generated following the addition of the pyridine N-oxy radical to the olefin. purdue.edu

Photoredox catalysis plays a crucial role in initiating the radical transformations of 4-isopropylpyridine 1-oxide. nih.gov A photoredox catalyst, upon light irradiation, can facilitate the single-electron oxidation of the pyridine N-oxide to generate the N-oxy radical. nih.gov This catalytic cycle allows for the efficient functionalization of various substrates under mild conditions. ibs.re.kr For example, a dual photoredox/pyridine N-oxide catalytic system can be employed for the carbohydroxylation and aminohydroxylation of α-olefins. nih.gov The photocatalyst directly oxidizes the pyridine N-oxide without oxidizing the olefin substrate. purdue.edu This approach has been used for the synthesis of primary alcohols from terminal alkenes. nih.gov The photocatalytic generation of methoxy (B1213986) or amidyl radicals from pyridinium salts can abstract a hydrogen atom from aldehydes to form acyl radicals, which then add to the pyridinium substrate. ibs.re.kr

| Catalytic System | Transformation | Substrate | Product |

| Photoredox catalyst / Pyridine N-oxide | Carbohydroxylation | α-Olefins | Primary alcohols |

| Photoredox catalyst / Pyridine N-oxide | Aminohydroxylation | α-Olefins | β-amino alcohols |

| Photoredox catalyst / N-methoxypyridinium salts / Aldehyde | Acylation | Pyridinium salts | C2-acylated pyridines |

| Photoredox catalyst / N-aminopyridinium salts / Aldehyde | Acylation | Pyridinium salts | C4-acylated pyridines |

Pyridine N-oxides are well-known reagents in radical decarboxylation reactions, famously known as the Barton decarboxylation. scripps.edu In this transformation, N-(acyloxy)-2-thiopyridones, often referred to as Barton esters, undergo thermal or photochemical decomposition to generate carbon-centered radicals from carboxylic acids. nih.gov While direct examples involving 4-isopropylpyridine 1-oxide in a classic Barton decarboxylation are not prevalent in the searched literature, the underlying principle of using a pyridine N-oxide derivative to generate radicals from carboxylic acids is relevant. nih.gov The development of photoactive esters derived from a simple pyridine N-oxide core can deliver carbon-centered radicals from readily available carboxylic acids. nih.gov

Photoredox Catalysis in Radical Transformations

Skeletal Editing and Ring Modification Strategies (e.g., Nitrogen to Carbon Atom Swap)

Skeletal editing of heterocyclic compounds has emerged as a powerful strategy for the synthesis of novel molecular frameworks by precisely modifying the core structure. In the context of pyridine N-oxides, this includes the transformation of the pyridine ring into other aromatic systems through methods such as the exchange of a nitrogen atom for a carbon atom.

A notable strategy for the skeletal editing of pyridine N-oxides involves a nitrogen-to-carbon atom swap, converting substituted pyridine N-oxides into benzene (B151609) derivatives. chinesechemsoc.org This transformation can be achieved in a single step under basic conditions using a sulfoxide (B87167) as the carbon source. chinesechemsoc.org While direct experimental data for this compound is not extensively detailed in the reviewed literature, the general applicability of this method to 4-substituted pyridine N-oxides suggests a viable reaction pathway. chinesechemsoc.org For instance, 4-aryl-substituted pyridine N-oxides have been successfully converted into the corresponding biaryl products in moderate yields using this protocol. chinesechemsoc.org

The reaction mechanism is proposed to involve the initial nucleophilic addition of a methylsulfinyl carbanion to the C2 position of the pyridine N-oxide. This is followed by a ring-opening to form a sulfoxide intermediate. Subsequent deprotonation and intramolecular nucleophilic addition lead to a ring-closing intermediate, which then eliminates the N–O motif as a nitrite (B80452) anion (NO₂⁻) to afford the final benzene ring. chinesechemsoc.org The C–H group of the resulting benzene originates from the sulfoxide reagent. chinesechemsoc.org

This skeletal editing approach offers a significant advantage for structural diversification, allowing for the conversion of the azaarene core while leaving other substituents, such as an isopropyl group at the 4-position, intact. chinesechemsoc.org The direct editing of the pyridine skeleton is a challenging endeavor due to the inherent stability of the aromatic ring and the strength of the C–N bonds. chinesechemsoc.org

Below is a table summarizing the types of substituted pyridine N-oxides that have been successfully subjected to a nitrogen-to-carbon swap, providing a basis to anticipate the reactivity of this compound.

| Substituent Position on Pyridine N-Oxide | Type of Substituent | Reported Outcome | Reference |

| 3-Position | Naphthyl | Good reactivity | chinesechemsoc.org |

| 4-Position | Aryl | Moderate yields | chinesechemsoc.org |

| 4-Position | Vinyl | Successful conversion (60% yield) | chinesechemsoc.org |

| Di-substituted | Various | Moderate yields | chinesechemsoc.org |

| Bipyridyl N-oxides | Bipyridyl | Good yields | chinesechemsoc.org |

Coordination Chemistry and Catalytic Applications

Ligand Design and Complexation with Transition Metals

4-Isopropyl-pyridine 1-oxide serves as an effective ligand in the formation of coordination complexes with a variety of transition metals. smolecule.com The oxygen atom of the N-oxide group acts as the primary donor, binding to metal centers. wikipedia.org

Primarily, this compound functions as a monodentate ligand , where it coordinates to a metal center through the single oxygen atom of the N-oxide group. libretexts.orgvaia.com This is the most common mode of coordination for pyridine (B92270) N-oxide derivatives. wikipedia.org In this capacity, it can occupy a single coordination site on a metal, influencing the geometry and reactivity of the resulting complex. wikipedia.org

While less common, the potential for bidentate coordination exists, particularly in the design of more complex ligands where the this compound moiety is incorporated into a larger structure containing a second donor atom. For instance, chiral ligands bearing a pyridine N-oxide and an oxazoline (B21484) group have been synthesized, where both the N-oxide oxygen and the oxazoline nitrogen can coordinate to a metal center, thus acting as a bidentate ligand. mdpi.com

Table 1: Coordination Modes of Pyridine N-Oxide Ligands

| Coordination Mode | Description | Example |

| Monodentate | The ligand binds to the metal center through a single donor atom (the N-oxide oxygen). libretexts.orgvaia.com | [Ni(ONC₅H₅)₆]²⁺ wikipedia.org |

| Bidentate | The ligand binds to the metal center through two donor atoms. This is achieved by incorporating the pyridine N-oxide into a larger molecule with a second coordinating group. mdpi.com | Chiral pyridine N-oxide oxazoline ligands. mdpi.com |

The coordination capacity of this compound is significantly influenced by both steric and electronic factors.

Electronic Properties: The N-oxide group is a strong electron-donating group, which enhances the Lewis basicity of the oxygen atom, making it a potent donor for coordination with metal ions. thieme.de This property is crucial for its function as a ligand and as a Lewis base catalyst. nih.gov The nucleophilicity of the oxygen atom in pyridine N-oxides is generally higher than that of the nitrogen atom in the corresponding pyridine. acs.org

Monodentate and Bidentate Ligand Coordination Modes

Asymmetric Catalysis and Chiral Organocatalysis

Chiral derivatives of pyridine N-oxides have emerged as powerful organocatalysts in a variety of asymmetric transformations. thieme.denih.gov Their ability to act as chiral Lewis bases allows for the activation of various substrates in an enantioselective manner.

Chiral 4-aryl-pyridine N-oxides (ArPNOs) have been developed as highly effective nucleophilic organocatalysts. acs.orgrsc.orgx-mol.com These catalysts have demonstrated the ability to overcome previous limitations where a dialkylamino group was considered necessary at the C-4 position for high catalytic activity. acs.org The oxygen atom of the N-oxide acts as the nucleophilic site, initiating the catalytic cycle. rsc.orgrsc.org The chiral environment, often introduced through a stereogenic element attached to the pyridine ring, directs the stereochemical outcome of the reaction.

A significant application of chiral 4-aryl-pyridine N-oxides is in asymmetric acyl transfer reactions. acs.org One notable example is the acylative dynamic kinetic resolution (DKR) of various substrates, including azoles, aldehydes, and anhydrides. x-mol.com In these reactions, the chiral ArPNO catalyst facilitates the enantioselective acylation of a racemic starting material, leading to the formation of an enantioenriched product. For instance, in the DKR of azoles, a 3,5-dimethylphenyl-derived ArPNO catalyst has been used to produce 2,5-disubstituted tetrazole hemiaminal esters with high yields and excellent enantioselectivities. x-mol.com Mechanistic studies suggest the formation of a highly reactive acyloxypyridinium cation intermediate. acs.orgrsc.org

Table 2: Application of Chiral 4-Aryl-pyridine N-Oxide in Acylative Dynamic Kinetic Resolution

| Substrate Type | Catalyst | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Azoles, Aldehydes, Anhydrides | 3,5-dimethylphenyl-derived ArPNO | 2,5-disubstituted tetrazole hemiaminal esters | up to 93% | 99% | x-mol.com |

| 3-Hydroxyphthalides | 3,5-dimethylphenyl-derived ArPNO | Phthalidyl esters | up to 97% | 97% | researchgate.net |

Pyridine N-oxides have also been shown to play a crucial role as promoters or co-catalysts in the asymmetric hydrosilylation of carbonyl compounds. kit.edursc.org While the primary catalyst is often an iron complex, the addition of a pyridine N-oxide can significantly enhance the catalytic activity. kit.edursc.org It is proposed that the pyridine N-oxide facilitates the formation of a key unsaturated hydrido iron complex, which is a critical intermediate in the catalytic cycle. kit.edursc.org The use of chiral ligands in conjunction with the iron catalyst allows for the enantioselective reduction of ketones to chiral alcohols. The electronic properties of the pyridine N-oxide, influenced by substituents like the isopropyl group, can modulate the efficiency of this process.

Application in Acyl Transfer Reactions (e.g., Acylative Dynamic Kinetic Resolution)

Metal-Catalyzed Organic Transformations

This compound, a derivative of pyridine N-oxide, demonstrates significant utility in coordination chemistry and catalysis. The N-oxide functional group alters the electronic properties of the pyridine ring, enhancing its capacity to act as a ligand for transition metals and participate in a variety of organic transformations. smolecule.commdpi.com The oxygen atom of the N-oxide is a key feature; it possesses sufficient nucleophilicity due to its formal negative charge and minimal steric bulk, yet it is a much weaker base compared to the nitrogen in the parent pyridine. thieme-connect.descripps.edu This dual nature allows it to serve as a powerful electron-pair donor, forming stable complexes with metal ions and influencing their reactivity. smolecule.commdpi.com Furthermore, the inherent weakness of the nitrogen-oxygen bond facilitates its cleavage, enabling the use of pyridine N-oxides as oxidants in certain catalytic cycles. thieme-connect.de These properties have led to the application of pyridine N-oxides, including the 4-isopropyl derivative, as catalysts or ligands in metal-catalyzed reactions such as the activation of Lewis acids, oxidation of unsaturated bonds, and regioselective C-H functionalization. mdpi.comthieme-connect.debeilstein-journals.org

Pyridine N-oxides function as effective Lewis base catalysts, capable of activating Lewis acids, particularly silicon-based reagents, for electrophilic reactions. mdpi.com Their basicity is lower than that of their parent pyridines, but sufficient to coordinate with and activate species like halo-silanes, enhancing their reactivity under conditions where they would otherwise be inert. mdpi.com This activation strategy is pivotal in reactions such as the allylation of aldehydes using allyltrichlorosilane.

Research has shown that chiral N-oxides derived from amino acids can be synthesized and used as organocatalysts in such transformations. mdpi.com For instance, chiral oxazoline-substituted pyridine N-oxides have been tested as catalysts in the allylation of aromatic aldehydes. mdpi.com The N-oxide oxygen atom is thought to coordinate to the silicon atom of allyltrichlorosilane, forming a hypervalent silicon intermediate. This activation facilitates the transfer of the allyl group to the electrophilic aldehyde.

In a study testing various chiral pyridine N-oxide oxazolines, derivatives such as (S)-2-(4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine 1-oxide were used to catalyze the allylation of benzaldehyde. mdpi.com The results, while moderate, demonstrated the principle of Lewis acid activation by these N-oxides, achieving varying yields and enantioselectivities depending on the specific structure of the catalyst and the aldehyde substrate. mdpi.com The highest enantioselectivity was often observed with catalysts bearing a phenyl-glycinol fragment. mdpi.com

Table 1: Asymmetric Allylation of Aromatic Aldehydes Catalyzed by Chiral Pyridine N-Oxide Oxazolines

| Catalyst | Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| (S)-2-(4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine 1-oxide | Benzaldehyde | 90 | 19 | mdpi.com |

| (S)-2-(4-phenyl-4,5-dihydrooxazol-2-yl)pyridine 1-oxide | Benzaldehyde | 21 | 71 | mdpi.com |

| (S)-2-(4-phenyl-4,5-dihydrooxazol-2-yl)pyridine 1-oxide | 2-Naphthaldehyde | 59 | 72 | mdpi.com |

| (S)-2-(4-benzyl-4,5-dihydrooxazol-2-yl)pyridine 1-oxide | Benzaldehyde | 42 | 40 | mdpi.com |

Pyridine N-oxides are widely employed as terminal oxidants in metal-catalyzed oxidation reactions, particularly for the oxidation of alkynes. nih.gov In these transformations, the N-oxide serves as an oxygen atom donor. Gold-catalyzed reactions, in particular, have demonstrated the utility of pyridine N-oxides for the intermolecular oxidation of alkynes, which provides a safer alternative to using hazardous diazo carbonyl compounds. nih.gov

The general mechanism involves the nucleophilic attack of the pyridine N-oxide oxygen atom onto an alkyne that has been activated by a metal catalyst, typically a gold(I) complex. This process leads to the formation of a key intermediate, an α-oxo gold carbene. nih.gov This highly reactive species can then undergo a variety of subsequent transformations, making it a valuable synthon in organic chemistry. The reaction is facilitated by the relatively weak N-O bond, which has a bond dissociation energy of about 63.3 kcal/mol in pyridine N-oxide, allowing for facile heterolytic fragmentation after the initial nucleophilic attack. thieme-connect.de

While the first instance of alkyne oxidation by a pyridine N-oxide was an intramolecular, metal-free reaction under thermolysis conditions, late-transition-metal catalysis has significantly broadened the scope of this transformation. thieme-connect.de Gold and other metals catalyze the generation of α-oxo carbenes from alkynes and pyridine N-oxides, which can then be trapped intermolecularly to form new C-C bonds. nih.gov This methodology has been applied to synthesize a range of valuable organic structures. nih.gov

The N-oxide group is a powerful directing group in the transition-metal-catalyzed C-H functionalization of pyridine rings. beilstein-journals.org It activates the ring and allows for high regioselectivity that is often complementary to other functionalization methods. nih.gov The coordination of the N-oxide to a metal center can direct the catalyst to activate specific C-H bonds, most commonly the C-H bonds at the C2 and C4 positions (ortho and para to the nitrogen). beilstein-journals.orgresearchgate.net

Palladium catalysis is frequently used for these transformations. For example, the direct arylation of pyridine N-oxides can be achieved with high regioselectivity. beilstein-journals.orgnih.gov In one protocol, palladium catalyzes the decarboxylative cross-coupling of pyridine N-oxides with heteroarylcarboxylic acids to achieve C2-heteroarylation. beilstein-journals.org The proposed mechanism involves silver-catalyzed decarboxylation followed by transmetalation to a palladium intermediate, which then undergoes C-H activation at the C2 position of the pyridine N-oxide. beilstein-journals.org

Similarly, nickel-catalyzed reactions have been developed for the C4-alkylation of pyridines, where a Lewis acid co-catalyst plays a crucial role in achieving high regioselectivity. bath.ac.uk The pyridine coordinates to the Lewis acid (e.g., trimethylaluminium) and then to the nickel catalyst in a way that favors oxidative addition of the C4-H bond. bath.ac.uk Although this specific example uses pyridines rather than their N-oxides, the principle of using directing groups and co-catalysts to control regioselectivity is central. For pyridine N-oxides, radical-based Minisci-type reactions are also used to introduce alkyl groups, often with a preference for the C4 position. researchgate.net

Table 2: Examples of Regioselective C-H Functionalization of Pyridine N-Oxides

| Reaction Type | Catalyst System | Functionalization Position | Reactants | Reference |

|---|---|---|---|---|

| C2-Heteroarylation (Decarboxylative) | Pd(OAc)₂ / Ag₂CO₃ | C2 | Pyridine N-oxides, Heteroarylcarboxylic acids | beilstein-journals.org |

| C2-Arylation (Oxidative Cross-Coupling) | Pd(OAc)₂ / Ag₂CO₃ | C2 | Pyridine N-oxides, Five-membered heterocycles | beilstein-journals.org |

| C4-Alkylation (Minisci-type) | AgNO₃ / K₂S₂O₈ | C4 | Pyridine N-oxides, Carboxylic acids | researchgate.net |

| C2-Acylation | AgNO₃ / K₂S₂O₈ | C2 | Pyridine N-oxides, Alkynes | nih.gov |

A dual catalytic system combining a photoredox catalyst and a pyridine N-oxide has been developed for the regioselective carbohydroxylation and aminohydroxylation of α-olefins. nih.govchemrxiv.org This method provides a direct, catalytic route to convert unactivated alkenes into valuable primary alcohols and β-amino alcohols, proceeding with anti-Markovnikov selectivity. nih.govchemrxiv.org

The reaction is initiated by a photoredox catalyst, such as an acridinium (B8443388) salt, which, upon excitation by light, becomes a strong oxidant. nih.govacs.org This excited photocatalyst performs a single-electron oxidation of the pyridine N-oxide to generate a pyridine N-oxy radical. nih.govchemrxiv.org This radical species then adds to the terminal carbon of the α-olefin in a regioselective manner. The resulting carbon-centered radical undergoes further transformation, ultimately leading to an N-alkoxypyridinium intermediate, which is then susceptible to nucleophilic attack by water (for carbohydroxylation) or an amine source (for aminohydroxylation) to yield the final product. nih.govchemrxiv.org

This methodology has been successfully applied to a range of α-olefins, including those that lead to the formation of β-quaternary carbon centers. nih.gov The reaction tolerates various functional groups, such as ketones, esters, and nitriles. nih.govchemrxiv.org The choice of pyridine N-oxide can be critical; for instance, sterically hindered or electron-deficient N-oxides like 2,6-dichloropyridine (B45657) N-oxide have been shown to be highly efficient in preventing side reactions. chemrxiv.org

Table 3: Photoredox/Pyridine N-Oxide Catalyzed Carbohydroxylation of α-Olefins

| α-Olefin Substrate | Pyridine N-Oxide Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Hexene | 2,6-Dichloropyridine N-oxide | Primary Alcohol | 74 | nih.gov |

| 2-Ethyl-1-butene | 2,6-Dichloropyridine N-oxide | Primary Alcohol with β-quaternary center | 82 | nih.gov |

| 4-Methylene-1-tosylpiperidine | 2,6-Dichloropyridine N-oxide | Primary Alcohol | 75 | nih.govchemrxiv.org |

| Olefin with ketone group | 2,6-Dichloropyridine N-oxide | Primary Alcohol | 72 | nih.gov |

| Olefin with ester group | 2,6-Dichloropyridine N-oxide | Primary Alcohol | 65 | nih.gov |

Spectroscopic and Structural Elucidation Studies

X-ray Diffraction Analysis for Crystal Structure Determination

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For pyridine (B92270) N-oxide derivatives, this method provides valuable information on bond lengths, bond angles, and intermolecular interactions.

In a broader context, X-ray diffraction has been used to characterize various pyridine derivatives and their complexes. For example, the crystal structures of complexes involving 4-isopropylpyridine (B108708) have been determined, revealing the coordination of the pyridine nitrogen to metal centers. rsc.org The structural analysis of perfluoro-4-isopropylpyridine has also been a subject of investigation. worktribe.comdur.ac.uk These studies underscore the importance of X-ray crystallography in understanding the solid-state structure of pyridine compounds.

Table 1: Crystallographic Data for Related Pyridine Derivatives

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| 4-Isopropylpyridine Hydroxide (B78521) | Monoclinic | - | Head-to-tail hydrogen-bonded chains | researchgate.netresearchgate.net |

| [Ir₂(µ-O₂CMe)₂Cl₂(CO)₂(4-isopropylpyridine)₂] | - | - | Ir-Ir single bond | rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization (¹H NMR, ¹³C NMR)

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For 4-Isopropyl-pyridine 1-oxide, the NMR spectra would be expected to show characteristic signals for the isopropyl group and the pyridine ring. While specific spectral data for the 1-oxide is not explicitly detailed in the provided search results, data for the parent compound, 4-isopropylpyridine, is available and can be used for comparison. nih.govchemicalbook.com

The ¹H NMR spectrum of 4-isopropylpyridine typically shows a doublet for the two methyl groups of the isopropyl moiety and a septet for the methine proton. The aromatic protons of the pyridine ring appear as two sets of doublets, corresponding to the protons at the 2,6- and 3,5-positions. Upon N-oxidation, the chemical shifts of the ring protons are expected to shift downfield due to the electron-withdrawing effect of the N-oxide group.

The ¹³C NMR spectrum of 4-isopropylpyridine shows distinct signals for the methyl, methine, and pyridine ring carbons. nih.gov Similar to the proton signals, the carbon signals of the pyridine ring in this compound would be influenced by the N-oxide functionality.

Table 2: Representative NMR Data for 4-substituted Pyridines

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|---|

| 4-Methylpyridine N-Oxide | ¹H | 2.37 (-CH₃), 7.12 (Ar-H), 8.13 (Ar-H) | s, s, s | rsc.org |

| 4-Methylpyridine N-Oxide | ¹³C | 20.1, 126.6, 138.0, 138.4 | - | rsc.org |

| 4-Phenylpyridine 1-oxide | ¹H | - | - | nih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide information about the functional groups and electronic transitions within a molecule, respectively.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-O stretching vibration, which is a hallmark of pyridine N-oxides. This band typically appears in the region of 1200-1300 cm⁻¹. Other significant bands would include C-H stretching and bending vibrations for the isopropyl group and the aromatic ring, as well as C=C and C=N stretching vibrations of the pyridine ring. While a specific spectrum for this compound is not provided, IR spectroscopy has been used to characterize related compounds. rsc.org

UV-Vis spectroscopy reveals the electronic transitions in a molecule. Pyridine N-oxides generally show a strong absorption band around 260-280 nm, which is attributed to a π→π* transition. The exact position and intensity of this band can be influenced by the substituent on the pyridine ring. The UV-Vis spectrum of a product formed from the reaction of pyridine N-oxide with dimethylketen showed an absorption at 262 nm, consistent with a dihydropyridine (B1217469) derivative. rsc.org

Photoluminescence Studies (e.g., Blue-Violet Photoluminescence of 4-Isopropyl-pyridine Hydroxide Crystals)

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. A study on 4-isopropylpyridine hydroxide (IPPOH) crystals, formed from the extended aeration of a mixture containing 4-isopropylpyridine, revealed interesting photoluminescent properties. researchgate.netnih.gov These crystals exhibit a moderately long-lived blue-violet luminescence when excited in the near-UV region. researchgate.netnih.gov This phenomenon is attributed to the formation of hydrogen-bonded chains in the crystal structure. researchgate.netnih.gov The photoluminescent properties of these crystals are similar to those of the polymer gel from which they were derived, suggesting that similar structural features are present in the gel. researchgate.net

Spectroscopic Probes for Reaction Mechanism Intermediates

Spectroscopic techniques are crucial for detecting and characterizing transient intermediates in reaction mechanisms. In the context of pyridine N-oxide chemistry, spectroscopic methods can provide evidence for the formation of short-lived species.

For example, in the reaction of pyridine N-oxide with dimethylketen, spectroscopic analysis of the product mixture helped in the identification of various compounds, including 4-isopropylpyridine. rsc.org The n.m.r. spectrum of a crystalline product from this reaction suggested a 1,4-dihydropyridine (B1200194) derivative structure. rsc.org Furthermore, mass spectrometry played a role in identifying a fragment corresponding to a dimethylpicolyl cation, which aided in the structural assignment of the product. rsc.org

While specific studies detailing the use of spectroscopic probes to identify reaction intermediates of this compound were not found in the search results, the general approach of using techniques like NMR, IR, and mass spectrometry to analyze reaction mixtures is a standard practice in mechanistic studies of pyridine N-oxide reactions.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Isopropylpyridine |

| 4-Isopropylpyridine hydroxide |

| 4-Methylpyridine N-Oxide |

| 4-Phenylpyridine 1-oxide |

| Pyridine N-oxide |

| Dimethylketen |

| 4-picoline |

| Perfluoro-4-isopropylpyridine |

| [Ir₂(µ-O₂CMe)₂Cl₂(CO)₂(4-isopropylpyridine)₂] |

| 1,4-dihydropyridine |

| Dimethylpicolyl cation |

| Acetone |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It has been widely applied to pyridine (B92270) derivatives to elucidate their molecular and electronic properties. researchgate.netrsc.orgrsc.org

DFT calculations are crucial for predicting the three-dimensional arrangement of atoms in 4-Isopropyl-pyridine 1-oxide. These calculations typically involve geometry optimization, where the molecule's energy is minimized to find its most stable conformation. rsc.org The structural parameters, including bond lengths and angles, of pyridine derivatives are often in good agreement with experimental data, such as those obtained from X-ray diffraction. researchgate.netmdpi.com For instance, DFT calculations can accurately model the geometry of the pyridine ring and the attached isopropyl group and N-oxide function. rsc.orgmdpi.com

Interactive Data Table: Predicted Geometrical Parameters for this compound (Example)```html

| Parameter | Predicted Value (DFT) | Experimental Value (X-ray) |

|---|---|---|

| N-O Bond Length (Å) | 1.27 | - |

| C-N-C Angle (°) | 120.5 | - |

| Pyridine Ring Planarity | Near Planar | - |

The electronic characteristics of this compound are key to understanding its reactivity and interactions. DFT calculations provide access to a range of electronic descriptors.

researchgate.netrsc.org

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO, and the resulting energy gap, are fundamental in predicting a molecule's chemical reactivity and kinetic stability. chalcogen.roresearchgate.netA smaller HOMO-LUMO gap generally indicates higher reactivity. rsc.orgFor pyridine N-oxides, the HOMO is often located on the N-oxide oxygen and the aromatic ring, while the LUMO is distributed over the pyridine ring.

Molecular Electrostatic Potential (MEP): The MEP map is a visual tool that illustrates the charge distribution within a molecule, highlighting regions prone to electrophilic and nucleophilic attack. chalcogen.roresearchgate.netFor this compound, the MEP would show a region of negative potential around the N-oxide oxygen, indicating its nucleophilic character, and regions of positive potential around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer and intramolecular interactions. rsc.orgchalcogen.roIt can quantify the delocalization of electron density between filled and empty orbitals, revealing stabilizing hyperconjugative interactions. researchgate.netacs.orgFor instance, NBO analysis has shown that the oxygen atom in pyridine N-oxides carries a significant negative charge, making it more nucleophilic than the nitrogen in the corresponding pyridine.

acs.org

Charge Densities and Dipole Moments: Calculations of atomic charges and the overall dipole moment provide further information about the molecule's polarity and charge distribution. chalcogen.rodergipark.org.trThe N-oxide group significantly increases the dipole moment of the pyridine ring.

Interactive Data Table: Calculated Electronic Properties of this compound

Generated html Quantum chemical calculations are invaluable for elucidating reaction mechanisms. ibs.re.krmdpi.comBy mapping the potential energy surface, researchers can identify transition states, intermediates, and the energetic barriers associated with different reaction pathways. ibs.re.krmdpi.comnih.govFor reactions involving pyridine N-oxides, such as their use as catalysts or their participation in cycloadditions, DFT can help determine the most favorable mechanism. acs.orgmdpi.comFor example, in acylative dynamic kinetic resolution, DFT calculations have shown that the formation of an acyloxypyridinium cation is a key step and that the nucleophilic substitution is rate-determining.

acs.org

Based on the calculated electronic properties and mechanistic insights, DFT can be used to predict the reactivity and selectivity of this compound in various chemical transformations. ibs.re.krresearchgate.netThe nucleophilicity of the N-oxide oxygen, for instance, is a key factor in its catalytic activity. acs.orgComputational studies can explain why certain nucleophiles preferentially attack specific positions on the pyridine ring. nih.govFor example, DFT calculations have been used to rationalize the C4-selectivity observed in some nucleophilic additions to pyridine derivatives.

acs.org

Molecular Dynamics and Simulation Studies

While quantum chemical calculations typically focus on isolated molecules or small clusters in the gas phase or with implicit solvation, molecular dynamics (MD) simulations can model the behavior of molecules in a more realistic, explicit solvent environment over time. nih.govmdpi.comMD simulations are particularly useful for studying the conformational dynamics, solvation effects, and interactions of molecules like this compound in solution or at interfaces. researchgate.netFor instance, MD simulations have been employed to understand the interaction of pyridine-based compounds with lipid membranes, which is crucial for their biological activity. nih.govReactive force field molecular dynamics simulations have also been used to investigate the combustion of pyridine, providing insights into the formation of pollutants like NOx.

ucl.ac.uk

Table of Compounds Mentioned

Compound Name This compound 4-isopropylpyridine (B108708) Pyridine 4-aryl-pyridine-N-oxides 4-phenyl-pyridine-N-oxides DMAP-N-oxides 1,2,3-triazine 1-oxide 10H-phenothiazine 2,6-diamino-3,5-dinitropyridine-1-oxide

Broader Applications in Advanced Materials Research

Integration into Polymer Systems (e.g., Poly(4-vinyl pyridine) and Graphene Oxide Composites)

The incorporation of pyridine (B92270) derivatives into polymer backbones is a key strategy for developing functional materials. In the field of catalysis, polymer-supported catalysts are valued for their stability and ease of handling. Studies have utilized 4-isopropyl-pyridine as a model ligand for osmium in catalysts supported by cross-linked poly(4-vinyl pyridine) (PVP). These systems have proven effective in chemical reactions like the dihydroxylation of alkenes.

A significant area of advancement involves the combination of poly(4-vinyl pyridine) with graphene oxide (GO) to form robust composite materials. The primary challenge in using GO in materials like cement is its tendency to agglomerate, which can limit improvements in mechanical properties. ceramics-silikaty.cz To overcome this, researchers have developed quaternised poly(4-vinylpyridine) grafted graphene oxide (QP4VP@GO) through atom transfer radical polymerization (ATRP). ceramics-silikaty.czcas.cz This process involves chemically grafting quaternised P4VP onto the surface of GO. ceramics-silikaty.cz The resulting QP4VP@GO shows significantly improved dispersion in calcium hydroxide (B78521) solutions compared to unmodified GO. ceramics-silikaty.czcas.cz When integrated into cement-based composites, these modified GO materials lead to substantial enhancements in mechanical strength. ceramics-silikaty.cz

Table 1: Mechanical Properties of Cement Composites with QP4VP@GO

| Additive Concentration (wt.%) | Property Measured | Strength (MPa) | Improvement vs. Portland Cement |

|---|---|---|---|

| 0.03% QP4VP@GO | 28-day Flexural Strength | 8.0 | 42.3% |

| 0.05% QP4VP@GO | 28-day Compressive Strength | 72.4 | 63.1% |

Data sourced from research on quaternised poly(4-vinylpyridine) grafted graphene oxide cement composites. cas.cz

Photoelectric and Thermoelectric Properties of Related Systems

There is significant interest in developing polymer gels that exhibit photoelectric and thermoelectric behavior. researchgate.net One such system involves a gel formed from a blend of poly(4-vinyl pyridine-co-butyl methacrylate) and poly(4-vinyl pyridine) dissolved in liquid pyridine. researchgate.netnih.gov This gel is a thermoelectric material with conductive properties suitable for energy conversion technologies. frontiersin.org The spontaneous gelation process produces a material with various types of hydrogen bonding, formed through the self-protonation of the pyridine side chains. frontiersin.orgnih.gov

In a study modeling the side-chain interactions of this gel, a mixture of 4-isopropylpyridine (B108708) and 4-propylpyridine (B73792) was used. researchgate.net Following extended aeration of this mixture, crystals of a new molecule, 4-isopropylpyridine hydroxide (IPPOH), were formed. researchgate.net The investigation of these crystals revealed moderately long-lived, blue-violet photoluminescence when excited in the near-UV range. researchgate.net Since these photoluminescent properties are similar to those of the gel itself, it is suggested that similar structural features are present in the gel. researchgate.net

The thermoelectric properties of the poly(4-vinyl pyridine)-based gel have been quantified, demonstrating its potential for thermal energy harvesting. frontiersin.orgnih.gov In a prototype device, a thin layer of the gel placed between indium-tin-oxide (ITO) electrodes generated a current upon the application of low-level heat. frontiersin.org The mechanism involves heat-controlled proton diffusion (the Soret effect), which produces thermogalvanic redox reactions. nih.gov

Table 2: Thermoelectric Properties of Poly(4-vinyl pyridine)-Based Gel

| Property | Value | Temperature Range (K) |

|---|---|---|

| Seebeck Coefficient (S) | 0.18 mV/K | 296–360 |

| Electrical Conductivity (σ) | 2.2–5.0 × 10⁻⁶ S m⁻¹ | Not Specified |

Data sourced from research on tunable conductive polymer gels. frontiersin.orgnih.gov

Role as Modifiers in Surface and Colloidal Systems

Pyridine N-oxides are effective modifiers of surfaces and are active in colloidal systems due to their electronic structure and ability to act as ligands. The N-oxide group, being a strong electron donor, can interact with metal surfaces, influencing their properties. A spectroscopic study on the adsorption of 4-nitro(pyridine N-oxide) (NPO) onto silver colloidal nanoparticles showed that the molecule adsorbs onto the silver surface. This interaction is diagnostic of a reduction of the nitro group, leading to the formation of 4,4'-azobis(pyridine N-oxide) on the silver surface. This demonstrates that pyridine N-oxides can act as reactive modifiers on metal nanoparticle surfaces.

This surface-modifying capability is also being explored in energy storage applications. Pyridine N-oxide has been used as an electrolyte additive in zinc-ion batteries. researchgate.net It helps to create a highly durable plating/stripping environment for the zinc anode by inhibiting the formation of dendrites and other side reactions, which is attributed to coordination interactions between the N→O group and zinc ions at the electrode surface. researchgate.net

In colloidal systems, the adsorption of N-oxide derivatives can occur without causing the aggregation of nanoparticles. In the case of NPO added to silver colloidal suspensions, the ligand can form surface complexes with the silver, allowing it to adsorb without disrupting the stability of the colloid. This stabilizing effect is crucial for applications where nanoparticles must remain well-dispersed in a liquid medium. Furthermore, the synthesis of chiral oxazoline-substituted pyridine N-oxides has been reported for use in catalysis, where these molecules act as ligands that modify the catalytic environment to induce enantioselectivity. mdpi.com

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The primary method for synthesizing 4-isopropyl-pyridine 1-oxide involves the oxidation of 4-isopropylpyridine (B108708). smolecule.com Traditional approaches have utilized peracids like peracetic acid and perbenzoic acid for this transformation. smolecule.com While effective, these methods often generate stoichiometric amounts of acid byproducts, prompting a shift towards more environmentally benign processes.

Recent advancements have focused on catalytic methods that operate under milder conditions. smolecule.com For instance, methylrhenium trioxide has emerged as a promising catalyst for the oxidation of pyridine (B92270) derivatives. smolecule.com Another avenue of exploration involves the use of urea-hydrogen peroxide complexes, which offers a safer and more sustainable alternative to conventional peracids. smolecule.com The development of solvent-free oxidation methods, potentially utilizing solid-state reactions or microwave irradiation, represents a significant goal for future research. These "green" chemistry approaches aim to reduce solvent waste and energy consumption, aligning with the principles of sustainable chemical manufacturing.

A summary of current and emerging synthetic methods is presented below:

| Oxidation Method | Reagents | Key Features |

| Peracid Oxidation | Peracetic acid, Perbenzoic acid | Established method, generates acid byproducts. smolecule.com |

| Catalytic Oxidation | Methylrhenium trioxide | Milder reaction conditions. smolecule.com |

| Urea-Hydrogen Peroxide | Urea-hydrogen peroxide complex | Safer and more sustainable alternative. smolecule.com |

| Solvent-Free Oxidation | Phenyliodine(III) bis(trifluoroacetate) or elemental sulfur | Environmentally friendly, can be accelerated by microwave irradiation. |

Exploration of New Catalytic Applications and Catalyst Design

The N-oxide group in this compound significantly alters the electronic properties of the pyridine ring, making it a versatile ligand in coordination chemistry. smolecule.com Its ability to form stable complexes with a variety of metal ions opens the door to numerous catalytic applications. smolecule.com The design of novel catalysts incorporating this compound as a ligand is an active area of research. These catalysts could be employed in a range of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.

The design of molecular water oxidation catalysts, often inspired by natural systems like the Mn4CaO5 cluster in photosystem II, is a particularly promising area. rsc.org While ruthenium-based complexes have shown success, the focus is shifting towards catalysts based on earth-abundant first-row transition metals due to their low cost and high natural abundance. rsc.org The principles of catalyst design for oxygen electrocatalysis, which involve tuning the crystal and electronic structure of oxide catalysts, can provide valuable insights for developing new catalysts based on this compound. nih.gov

Future research will likely focus on:

Developing catalysts for selective oxidation reactions. The steric bulk of the isopropyl group could be exploited to control the regioselectivity of oxidations.

Designing chiral catalysts for asymmetric synthesis. The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry.

Investigating the role of this compound in multi-component reactions. These reactions allow for the rapid assembly of complex molecular architectures from simple starting materials. tuwien.at

Advanced Mechanistic Insights through Combined Experimental and Theoretical Approaches

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing applications and discovering new ones. The combination of experimental techniques, such as kinetic studies and spectroscopic analysis, with theoretical calculations is a powerful approach to elucidate reaction pathways.

For example, femtosecond transient absorption spectroscopy, coupled with ab initio electronic structure methods, has been used to study the excited-state deactivation pathways of pyridine. acs.org Similar studies on this compound could provide valuable information about its photophysical and photochemical properties. Theoretical calculations of acid dissociation constants (pKa) and gas-phase basicity can offer insights into its acid-base properties, which are critical for its role in catalysis and other applications. researchgate.net

Mechanistic studies on the reactions of heteroaromatic N-oxides with ketenes have revealed the formation of various adducts and deoxygenation products. clockss.orgrsc.org Understanding the intricate pathways of these reactions, including the potential involvement of intermediates like α-lactones, can guide the development of new synthetic transformations. clockss.orgrsc.org

Expanding Applications in Functional Materials

The unique electronic and structural properties of this compound make it a promising building block for the creation of functional materials. Its ability to participate in hydrogen bonding and form coordination complexes can be leveraged to construct supramolecular assemblies with interesting optical, electronic, or magnetic properties. smolecule.com

One area of interest is the development of photoluminescent materials. For instance, crystals of 4-isopropyl-pyridine hydroxide (B78521) have been shown to exhibit blue-violet photoluminescence. researchgate.net This property could be exploited in the design of sensors, light-emitting diodes (LEDs), and other optoelectronic devices. The study of polymer gels containing pyridine derivatives has also revealed interesting photoelectric and thermoelectric behaviors, suggesting potential applications in energy conversion and storage. researchgate.netresearchgate.net

Furthermore, the incorporation of this compound into metal-organic frameworks (MOFs) or other porous materials could lead to the development of new materials for gas storage, separation, and catalysis. The functionalization of pyridine scaffolds is a key strategy in the development of materials for pharmaceuticals and agrochemicals. acs.org

Q & A

Q. What are the primary synthetic routes for 4-Isopropyl-pyridine 1-oxide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Two common approaches are direct oxidation of 4-isopropyl-pyridine using peracetic acid or meta-chloroperbenzoic acid (mCPBA), and substitution reactions involving intermediates like 4-chloropyridine N-oxide. For example, substituting the chlorine group with an isopropyl moiety via nucleophilic aromatic substitution requires anhydrous conditions and catalysts such as Pd/C . Yields are optimized by controlling temperature (60–80°C) and solvent polarity (e.g., dichloromethane or THF). Purity is validated using HPLC (>98%) and elemental analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H NMR reveals deshielding of the pyridine ring protons (δ 8.2–8.5 ppm) due to N-oxide formation. The isopropyl group shows a doublet at δ 1.2–1.4 ppm .

- IR : A strong absorption band near 1260–1300 cm confirms the N-O stretch .